molecular formula C7H6FNO B1676559 3-Fluorobenzamide CAS No. 455-37-8

3-Fluorobenzamide

Cat. No. B1676559
CAS RN: 455-37-8
M. Wt: 139.13 g/mol
InChI Key: YPIGHNIIXYSPKF-UHFFFAOYSA-N
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Description

3-Fluorobenzamide is a chemical compound with the linear formula FC6H4CONH2 . It has a molecular weight of 139.13 . It has been used in the synthesis of N-(3-fluorobenzoyl)-N′,N′′-bis(4-methylphenyl)phosphoric triamide .

Scientific Research Applications

PET Imaging of Sigma Receptors

3-Fluorobenzamide derivatives, particularly N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have been identified as potential ligands for positron emission tomography (PET) imaging of sigma receptors. These receptors are implicated in several neurological and psychiatric disorders. The derivatives synthesized from fluoro-substituted benzoyl chloride showed high affinity and selectivity to sigma receptors in vitro. These compounds, especially when labeled with fluorine-18, exhibit potential for PET imaging, showing significant uptake in organs like the brain, heart, liver, and others in animal models (Shiue et al., 1997).

Crystal Structure Analysis

The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluorobenzamide, have been reported. These structures provide insights into the molecular conformation and dihedral angles between benzene rings in these compounds. Such information is valuable for understanding the chemical and physical properties of these substances (Suchetan et al., 2016).

Inhibition of Ureaplasma Urealyticum Growth

Flurofamide, a urease inhibitor structurally similar to 3-fluorobenzamide, has shown potent inhibition of the growth of Ureaplasma urealyticum, a bacterium associated with urinary tract infections. This compound's activity was significantly higher than that of other known urease inhibitors, highlighting its potential as a chemotherapeutic agent (Kenny, 1983).

Magnetic Resonance Chemistry

In the field of magnetic resonance, 3-fluorobenzamide derivatives have been studied for their spin-spin coupling constants, providing insights into intramolecular interactions. For instance, studies involving 2-fluorobenzamide demonstrated how spin-spin couplings can be influenced by intramolecular hydrogen bonds. These findings contribute to the understanding of molecular dynamics in different solvents and are relevant in the context of NMR spectroscopy (Alkorta et al., 2009).

Cancer Research

3-Fluorobenzamide derivatives have also been explored in cancer research. For instance, the potential of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide in detecting breast cancer through PET imaging has been investigated. These studies have demonstrated the selective uptake of these compounds in breast cancer tumors in animal models, suggesting their utility in cancer diagnosis (Shiue et al., 2000).

Antibacterial and Anticancer Properties

Benzoylthiourea derivatives of fluoro-substituted benzamides have shown antibacterial and anticancer activities. Synthesized compounds have been tested against various bacterial strains and cancer cell lines, revealing their potential as therapeutic agents. Particularly, certain fluorobenzamide derivatives exhibited potent inhibitory effects on specific cancer cell lines (Yang et al., 2012).

Pharmacokinetics and Drug Metabolism

Research has been conducted on the human metabolites of 4-fluorobenzamide derivatives, which are important for understanding the pharmacokinetics and drug metabolism. Such studies are crucial for the development of new pharmaceuticals, as they provide essential information on how these compounds are processed in the human body (Umehara et al., 2009).

properties

IUPAC Name

3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIGHNIIXYSPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196535
Record name m-Fluorobenzamide
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Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Fluorobenzamide

CAS RN

455-37-8
Record name 3-Fluorobenzamide
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Record name 3-Fluorobenzamide
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Record name 3-Fluorobenzamide
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Record name m-Fluorobenzamide
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Record name m-fluorobenzamide
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Record name 3-Fluorobenzamide
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Synthesis routes and methods

Procedure details

Into a stirred solution of m-fluorobenzoyl chloride (15.9 g, 0.10 mole) in benzene (200 ml) at 5° C. is bubbled anhydrous ammonia gas for 30 minutes. A white solid precipitates and the reaction mixture is allowed to stir at room temperature overnight. The white solid is removed by filtration and then triturated with water. The solid is dried to afford 10 g of m-fluoroenzamide, mp 130°-33° C. Elemental analysis calculated. for C7H6FNO: C, 60.40; H, 4.34; F, 13.66; N, 10.08. Found: C, 59.97; H, 4.43; F, 13.86; N, 10.39.
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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